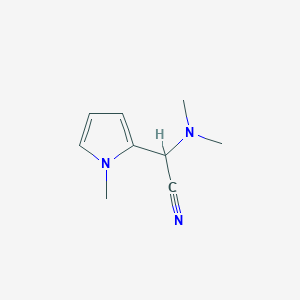

2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(dimethylamino)-2-(1-methylpyrrol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-11(2)9(7-10)8-5-4-6-12(8)3/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCIARZKPVHKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(C#N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377526 | |

| Record name | (Dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117068-07-2 | |

| Record name | (Dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

Introduction

α-Aminonitriles are a pivotal class of organic compounds, serving as versatile precursors for the synthesis of α-amino acids, 1,2-diamines, and various nitrogen-containing heterocycles.[1] Their structural motif is a cornerstone in numerous biologically active molecules, exhibiting a wide range of pharmacological properties, including anticancer and antiviral activities.[2] This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile, a molecule incorporating the pharmaceutically relevant N-methylpyrrole scaffold.

The strategic approach detailed herein is the multicomponent Strecker reaction, a classic yet highly efficient method for constructing α-aminonitriles.[3] This document is tailored for researchers, chemists, and drug development professionals, offering not just a protocol, but a foundational understanding of the reaction's mechanics, the rationale behind procedural choices, and the critical safety considerations inherent in cyanide chemistry.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule logically points to a three-component Strecker condensation. This reaction is one of the most powerful and atom-economical methods for forming α-aminonitriles in a single pot.[4] The disconnection approach breaks the target molecule down into three readily accessible starting materials:

-

An Aldehyde: 1-methyl-1H-pyrrole-2-carbaldehyde, which provides the heterocyclic core.

-

An Amine: Dimethylamine, which furnishes the dimethylamino moiety.

-

A Cyanide Source: A nucleophilic cyanide donor, such as trimethylsilyl cyanide (TMSCN), which introduces the nitrile group.

This strategy is selected for its high convergence, operational simplicity, and the widespread availability of the required precursors.

Caption: Retrosynthetic analysis via the Strecker pathway.

Precursor Synthesis: 1-methyl-1H-pyrrole-2-carbaldehyde

While commercially available, the synthesis of the key aldehyde precursor is an instructive and fundamental process in heterocyclic chemistry, typically accomplished via the Vilsmeier-Haack reaction.[5] This reaction introduces a formyl group onto an electron-rich aromatic ring.

Mechanism Insight: The reaction proceeds by forming the electrophilic Vilsmeier reagent (chloroiminium ion) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). 1-Methylpyrrole, being highly activated towards electrophilic substitution, attacks the Vilsmeier reagent, predominantly at the C2 position. A subsequent hydrolysis step liberates the aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylpyrrole

-

Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, place anhydrous DMF (2.2 eq). Cool the flask in an ice bath to 0-5 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10-20 °C.[5] Stir the resulting mixture for 30 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.

-

Electrophilic Substitution: Dilute the reagent with an anhydrous solvent like 1,2-dichloroethane. Cool the mixture back to 5-10 °C and add a solution of 1-methylpyrrole (1.0 eq) in the same solvent dropwise over 1 hour.

-

Reaction Completion: After the addition, remove the ice bath and heat the mixture to reflux for 15-20 minutes.

-

Hydrolysis (Work-up): Cool the reaction mixture to room temperature. Carefully and slowly pour it into a stirred solution of sodium acetate trihydrate (5.0 eq) in water. This hydrolysis step can be exothermic.

-

Extraction and Purification: Heat the resulting mixture to reflux for 15 minutes, then cool. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ether or ethyl acetate). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from petroleum ether to yield pure 1-methyl-1H-pyrrole-2-carbaldehyde.[5]

Core Synthesis: Three-Component Strecker Reaction

The core of the synthesis is the one-pot reaction combining the prepared aldehyde, dimethylamine, and trimethylsilyl cyanide. The use of TMSCN is advantageous as it is less hazardous to handle than hydrogen cyanide and often provides excellent yields.[6]

Reaction Mechanism

The reaction is typically catalyzed by a Lewis or Brønsted acid, although some variations proceed without a catalyst.[4]

-

Iminium Ion Formation: The aldehyde (1-methyl-1H-pyrrole-2-carbaldehyde) reacts with dimethylamine to form a hemiaminal intermediate. In the presence of an acid catalyst or upon gentle heating, this intermediate eliminates water to form a highly electrophilic iminium ion.

-

Nucleophilic Attack: The cyanide anion, delivered from TMSCN, acts as a potent nucleophile and attacks the electrophilic carbon of the iminium ion. This step forms the crucial C-C bond and generates the final α-aminonitrile product.

Caption: Mechanism of the Strecker reaction.

Detailed Experimental Protocol

Safety First: This procedure involves trimethylsilyl cyanide, which is toxic and reacts with moisture to release hydrogen cyanide gas. This entire procedure must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (gloves, safety glasses, lab coat).

| Reagent | M.W. | Equivalents | Amount |

| 1-methyl-1H-pyrrole-2-carbaldehyde | 109.13 | 1.0 | (e.g., 1.09 g, 10 mmol) |

| Dimethylamine (2.0 M in THF) | 45.08 | 1.1 | (5.5 mL, 11 mmol) |

| Trimethylsilyl cyanide (TMSCN) | 99.21 | 1.2 | (1.5 mL, 12 mmol) |

| Anhydrous Methanol | 32.04 | - | 20 mL |

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) and dissolve it in anhydrous methanol.

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Add the solution of dimethylamine in THF (1.1 eq) dropwise with stirring.

-

Cyanide Addition: After stirring for 15 minutes, add trimethylsilyl cyanide (TMSCN, 1.2 eq) to the mixture dropwise via syringe. CAUTION: HIGHLY TOXIC .

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acidic species and hydrolyze excess TMSCN.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Caption: Experimental workflow for the Strecker synthesis.

Conclusion

The synthesis of this compound is efficiently achieved through a well-established, three-component Strecker reaction. By combining 1-methyl-1H-pyrrole-2-carbaldehyde, dimethylamine, and trimethylsilyl cyanide, this method provides a direct and high-yielding route to the target α-aminonitrile. The causality-driven approach outlined in this guide, from precursor synthesis to the final purification, equips researchers with the necessary technical detail and scientific rationale to successfully replicate and adapt this valuable transformation for applications in medicinal chemistry and materials science.

References

-

Ullah, B., Gupta, N. K., Ke, Q., Ullah, N., Cai, X., & Liu, D. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1184. [Link][1][2]

-

Endesfelder, A., & Ofial, A. R. (2015). Synthesis of α-Aminonitriles by Cyanation of Tertiary Amines with Potassium Thiocyanate. The Journal of Organic Chemistry, 80(5), 2848-2854. [Link]

-

Wang, J., Li, M., & Li, P. (2018). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 140(35), 10950-10954. [Link][7]

-

Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link][6]

-

Wagner, A., & Ofial, A. R. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 20(1), 143-150. [Link][8]

-

Gal, E., Gaina, L., Petkes, H., Pop, A., & Cristea, C. (2020). Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives. Beilstein Journal of Organic Chemistry, 16, 2874-2882. [Link][9][10]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link][3]

-

Silverman, R. B. (1964). Diethylaminoacetonitrile. Organic Syntheses, 44, 42. [Link][11]

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link][13]

-

Silverstein, R. M., & Ryskiewicz, E. E. (1955). Pyrrole-2-carboxaldehyde. Organic Syntheses, 35, 88. [Link][5]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link][4]

-

PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. [Link][14]

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. BJOC - Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives [beilstein-journals.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 13. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 14. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

Abstract

This guide provides an in-depth exploration of the core physicochemical properties of the novel compound, 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its fundamental characteristics is paramount for predicting its behavior in biological and chemical systems. This document moves beyond a simple data sheet, offering a detailed rationale for experimental design and providing robust, step-by-step protocols for the determination of critical parameters such as the acid dissociation constant (pKa), lipophilicity (logP), and chemical stability. By grounding these methodologies in established scientific principles and regulatory standards, this guide serves as a practical and authoritative resource for scientists engaged in the research and development of this and structurally related compounds.

Introduction: The Scientific Imperative

The compound this compound belongs to the class of α-aminonitriles, a structural motif of significant interest in synthetic and pharmaceutical chemistry. The pyrrole ring is a privileged scaffold in drug discovery, while the α-aminonitrile group offers versatile reactivity for further chemical modification. The physicochemical properties of such a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

The purpose of this guide is to establish a foundational understanding of the molecule's intrinsic properties. We will detail not just the what—the values of key parameters—but the how and why of their determination. This approach is designed to empower researchers to conduct their own validated experiments, interpret data with confidence, and make informed decisions in their development programs.

Chemical Identity and Core Properties

A precise understanding of the molecule's structure is the starting point for all subsequent characterization. While extensive experimental data for this specific N-methylated pyrrole derivative is not widely published, we can define its core identity and predict certain properties based on its constituent functional groups.

| Identifier | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 117068-07-2 | Chemical Abstracts Service[1] |

| Molecular Formula | C₁₀H₁₃N₃ | Elemental Composition |

| Molecular Weight | 175.23 g/mol | Calculated |

| Chemical Structure |  | N/A |

| Appearance | Colorless to pale yellow oil or low-melting solid | Predicted |

Note: The chemical structure image is a representation. An actual image should be generated and inserted here.

Ionization and Lipophilicity: Cornerstones of Bioavailability

The interplay between a molecule's charge state (governed by pKa) and its affinity for lipid versus aqueous environments (measured by logP) is a critical determinant of its pharmacokinetic and pharmacodynamic profile.

Acid-Base Properties (pKa)

The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. For this compound, the tertiary amine of the dimethylamino group is the primary basic center. Its pKa will dictate the compound's charge and solubility in physiological pH ranges.

Causality of Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its high precision and direct measurement of pH changes upon addition of a titrant.[2] This method is robust, reliable, and provides a clear inflection point corresponding to the pKa. For compounds with poor water solubility, co-solvent systems may be necessary.[3]

-

Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution to maintain constant ionic strength. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the apparent pKa (pKa*) will need to be corrected or reported with the solvent composition.[4][5]

-

Acidification: Add a stoichiometric excess of standardized 0.1 M HCl to fully protonate the dimethylamino group.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the electrode and a micro-burette containing standardized 0.1 M NaOH into the sample solution. Stir gently.

-

Data Collection: Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Endpoint Determination: Continue the titration well past the equivalence point, which is visible as the steepest part of the resulting sigmoid curve.

-

Calculation: The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V) of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP)

The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or buffer) at equilibrium. The logarithm of this value, logP, is a critical measure of lipophilicity.

Causality of Experimental Choice: The shake-flask method is the traditional and most direct way to measure logP.[6] However, it can be time-consuming. A modern, high-throughput alternative is the reverse-phase high-performance liquid chromatography (RP-HPLC) method, which correlates a compound's retention time with known logP values of a standard set of compounds.[7] This method is rapid and requires very little material.

-

System Setup: Use a C18 reverse-phase column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent like methanol or acetonitrile.[7]

-

Calibration: Prepare a solution containing a mixture of 5-6 standard compounds with well-established logP values spanning a relevant range (e.g., from -1 to 5). Inject this mixture and record the retention time (t_R) for each standard.

-

Sample Analysis: Prepare a dilute solution of the test compound in the mobile phase. Inject it into the HPLC system under the same conditions as the standards and determine its retention time.

-

Calculation:

-

Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

-

Plot log(k) of the standards against their known logP values. This should yield a linear relationship.

-

Using the linear regression equation from the calibration curve and the measured log(k) of the test compound, calculate its logP value.

-

Caption: Workflow for a forced degradation stability study.

Spectroscopic Characterization

Spectroscopic data provides irrefutable confirmation of a molecule's structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl group (~3.5-4.0 ppm), the dimethylamino group (~2.2-2.5 ppm), the methine proton adjacent to the nitrile (~4.5-5.0 ppm), and distinct signals for the three protons on the pyrrole ring (~6.0-7.0 ppm). |

| ¹³C NMR | Resonances for the nitrile carbon (C≡N) (~115-120 ppm), carbons of the pyrrole ring, the methine carbon, and the methyl carbons of the dimethylamino and N-methyl groups. |

| Mass Spec (MS) | An [M+H]⁺ ion peak at m/z 176.1182 corresponding to the molecular formula C₁₀H₁₄N₃⁺. |

| Infrared (IR) | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. |

Conclusion

The physicochemical properties of this compound are integral to its potential utility in scientific research and development. This guide has provided a comprehensive framework for the systematic evaluation of its pKa, logP, and stability. The detailed, validated protocols and the rationale behind their selection are intended to equip researchers with the necessary tools to generate high-quality, reliable data. A thorough characterization, as outlined herein, is the foundational step toward unlocking the full potential of this and other novel chemical entities.

References

- How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). Google Cloud.

- Thomas, G. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.

- Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube.

- Kalek, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Kalek, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia.

- Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.

- Veith, G. D., & Morris, R. T. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. EPA National Service Center for Environmental Publications.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Biologics vs. Small Molecules, What's the Difference for Stability Testing? (2019, October 2). Ardena.

- Stability Studies-Regulations, Patient Safety & Quality. (2024, December 11). Coriolis Pharma.

- Stability studies of small molecules and proteins. (n.d.). GlycoMScan.

- O'Donovan, D. H., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Reddit. (2014, December 23). Determining pKa of water-insoluble organic acid.

- This compound. (n.d.). ChemicalBook.

- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). KGROUP.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Features of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile. As a critical tool in molecular characterization, NMR spectroscopy offers unambiguous structural elucidation, which is paramount for researchers, scientists, and professionals in drug development. This document synthesizes established principles of NMR spectroscopy with data from analogous substituted pyrrole systems to present a predictive but robust interpretation of the target molecule's spectral features.[1][2]

Molecular Structure and the Imperative for Spectroscopic Analysis

The compound this compound possesses a unique assembly of functional groups: a chiral center, a dimethylamino group, a nitrile, and a substituted N-methylpyrrole ring.[3] This complexity necessitates a powerful analytical technique like NMR to confirm its identity and purity. The electronic environment of each proton and carbon atom is influenced by the interplay of these groups, resulting in a distinct NMR fingerprint. Understanding this fingerprint is crucial for quality control, reaction monitoring, and ensuring the integrity of the molecule in research and development pipelines.

Below is the chemical structure of the compound with a numbering system that will be used for the assignment of NMR signals throughout this guide.

Caption: Molecular structure with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the pyrrole ring protons, the methine proton at the chiral center (C⁷), the N-methyl protons on the pyrrole ring (C¹⁰), and the N,N-dimethyl protons (C⁹/C⁹'). The chemical shifts are predicted based on the known effects of substituents on the pyrrole ring.[1][4] The N-methyl group and the α-substituent deshield the adjacent ring protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H⁵ (Pyrrole) | ~6.6 - 6.8 | t (triplet) | J₅,₄ ≈ 2.5, J₅,₃ ≈ 1.8 | 1H |

| H³ (Pyrrole) | ~6.2 - 6.4 | dd (doublet of doublets) | J₃,₄ ≈ 3.0, J₃,₅ ≈ 1.8 | 1H |

| H⁴ (Pyrrole) | ~6.0 - 6.2 | t (triplet) | J₄,₃ ≈ 3.0, J₄,₅ ≈ 2.5 | 1H |

| H⁷ (Methine) | ~4.5 - 4.7 | s (singlet) | - | 1H |

| H¹⁰ (N-CH₃, Pyrrole) | ~3.6 - 3.8 | s (singlet) | - | 3H |

| H⁹/H⁹' (N(CH₃)₂, Amino) | ~2.3 - 2.5 | s (singlet) | - | 6H |

Causality Behind Predictions:

-

Pyrrole Protons (H³, H⁴, H⁵): In N-methylpyrrole, the α-protons (H2/H5) are typically around 6.6 ppm and the β-protons (H3/H4) are around 6.1 ppm.[1] The C2-substituent (-CH(CN)N(CH₃)₂) will influence these positions. H⁵ is expected to be the most downfield of the ring protons. The characteristic coupling constants for pyrroles (J-coupling) are expected between adjacent protons.[5]

-

Methine Proton (H⁷): The proton on the α-carbon (C⁷) is adjacent to three electron-withdrawing groups (pyrrole ring, nitrile, and amino group), which will shift it significantly downfield. Its multiplicity is expected to be a singlet as there are no adjacent protons.

-

N-Methyl Protons (H¹⁰ & H⁹/H⁹'): The N-methyl group on the pyrrole ring (H¹⁰) is deshielded by the aromatic system and is predicted to appear around 3.6-3.8 ppm. The two methyl groups of the dimethylamino function (H⁹/H⁹') are equivalent and will appear as a single, sharp singlet, typically in the 2.3-2.5 ppm range.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon backbone. The chemical shifts are highly sensitive to the nature of the substituents.[2]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C² (Pyrrole) | ~130 - 135 |

| C⁵ (Pyrrole) | ~120 - 125 |

| C⁸ (Cyano, -C≡N) | ~118 - 122 |

| C³ (Pyrrole) | ~108 - 112 |

| C⁴ (Pyrrole) | ~107 - 110 |

| C⁷ (Methine, -CH) | ~55 - 60 |

| C⁹/C⁹' (N(CH₃)₂, Amino) | ~40 - 45 |

| C¹⁰ (N-CH₃, Pyrrole) | ~34 - 37 |

Causality Behind Predictions:

-

Pyrrole Carbons (C², C³, C⁴, C⁵): The C² carbon, being the point of substitution, will be the most downfield among the ring carbons.[2] The chemical shifts of C³, C⁴, and C⁵ are influenced by both the N-methyl group and the C² substituent. Generally, α-carbons in pyrroles are more deshielded than β-carbons.[6][7]

-

Cyano Carbon (C⁸): The carbon of the nitrile group typically appears in the 115-125 ppm range.

-

Methine Carbon (C⁷): This carbon is attached to two nitrogen atoms and a cyano group, placing it in the predicted 55-60 ppm range.

-

Methyl Carbons (C⁹/C⁹' & C¹⁰): The N-methyl carbons are expected in the aliphatic region of the spectrum, with the pyrrole N-methyl (C¹⁰) appearing slightly more upfield than the dimethylamino carbons (C⁹/C⁹') due to the different electronic environments.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology represents a robust, field-proven approach for characterizing a compound like this compound.

Workflow for NMR Sample Preparation and Analysis

Caption: A typical workflow from sample preparation to final data processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 15-20 mg of the solid compound for ¹³C NMR (a lower amount of 5-10 mg is sufficient for ¹H NMR).[1]

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Chloroform is a common choice for its ability to dissolve a wide range of organic compounds.

-

Include a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[8]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to correct for any magnetic field drift.

-

Perform an automated or manual shimming process to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024) with a wider spectral width (e.g., 240 ppm).[1]

-

-

Data Processing:

-

Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak shapes and integration.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

-

Logical Framework for Structural Verification

The final step is to correlate the processed data with the known structure. This involves a logical, self-validating process to ensure every part of the molecule is accounted for.

Data Interpretation Logic

Caption: The logical steps to confirm the molecular structure from NMR data.

This systematic approach ensures that every signal in both the ¹H and ¹³C spectra is assigned to a specific part of the molecule, providing a comprehensive and trustworthy structural confirmation. For even greater confidence, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively map proton-proton and proton-carbon connectivities, respectively.

References

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Wang, L., et al. (2018). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

- Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022). National Institutes of Health.

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Preprints.org.

- Short and Modular Synthesis of Substituted 2-Aminopyrroles | Organic Letters. (2021). ACS Publications.

- Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. (n.d.). National Institutes of Health.

- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. (n.d.). BenchChem.

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Arkivoc.

- Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). National Institutes of Health.

- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). ACS Publications.

- Synthesis of 2- and 3-Substituted N-Methylpyrroles. (2025). ResearchGate.

- 2-(dimethylamino)-2-(1h-pyrrol-2-yl)acetonitrile. (n.d.). PubChem.

- This compound. (n.d.). ChemicalBook.

- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 117068-07-2 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. rsc.org [rsc.org]

Mechanism of formation of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

An In-depth Technical Guide to the Formation of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of this compound, an α-aminonitrile of interest to researchers in medicinal chemistry and drug development. The primary synthetic route is a variation of the classic Strecker synthesis, a robust three-component reaction. This document elucidates the core reaction mechanism, provides a detailed experimental protocol, discusses critical process parameters, and outlines methods for validation and characterization. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding for professionals in the field.

Introduction

α-Aminonitriles are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of numerous nitrogen-containing molecules, most notably α-amino acids and 1,2-diamines.[1][2] Their formation via the Strecker synthesis, discovered in 1850, remains one of the most efficient methods for constructing the α-amino acid backbone.[3][4]

This whitepaper focuses on a specific derivative, this compound. This molecule incorporates three key structural motifs:

-

A 1-methyl-1H-pyrrole ring, a common scaffold in pharmacologically active compounds.

-

A dimethylamino group, resulting in a tertiary α-amino center.

-

A nitrile functional group, which is readily convertible to carboxylic acids, amines, or other functional groups.

The synthesis of this target molecule is achieved through a modified Strecker reaction, utilizing 1-methyl-1H-pyrrole-2-carbaldehyde, dimethylamine, and a cyanide source. Understanding the nuances of this mechanism is crucial for optimizing reaction conditions and ensuring high yield and purity.

Part 1: The Core Mechanism – A Modified Strecker Synthesis

The formation of the target α-aminonitrile proceeds via a two-stage mechanism involving the initial formation of an electrophilic intermediate followed by nucleophilic attack.

Overall Reaction Scheme

The reaction brings together three components: an aldehyde, a secondary amine, and a cyanide source.

Pillar 1: Formation of the Iminium Ion Intermediate

The reaction is initiated by the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with dimethylamine.[1] In contrast to the classic Strecker synthesis which uses ammonia or a primary amine to form a neutral imine, the use of a secondary amine like dimethylamine leads to the formation of a cationic iminium ion .[5][6]

-

Carbonyl Protonation: Under mildly acidic conditions, the carbonyl oxygen of the aldehyde is protonated, significantly increasing the electrophilicity of the carbonyl carbon.[3][7]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of dimethylamine attacks the activated carbonyl carbon, forming a protonated hemiaminal (or carbinolamine).

-

Dehydration: A proton transfer from the nitrogen to the oxygen is followed by the elimination of a water molecule. This step is thermodynamically favorable. Because the nitrogen atom from the secondary amine has no additional protons to lose, the resulting species is a resonance-stabilized, positively charged iminium ion. This iminium ion is a potent electrophile and is the key intermediate that reacts with the cyanide.

Pillar 2: Nucleophilic Cyanide Addition

The second stage is the formation of the carbon-carbon bond that completes the α-aminonitrile structure.

-

Cyanide Attack: The cyanide anion (CN⁻), a strong nucleophile, attacks the electrophilic carbon of the iminium ion.[5][7] This step is irreversible and results in the formation of the final product, this compound.

Part 2: Experimental Protocol and Practical Considerations

This section provides a representative laboratory-scale protocol. All operations involving cyanide must be conducted in a certified chemical fume hood by trained personnel.

Reactant and Reagent Data

| Compound | Formula | MW ( g/mol ) | CAS No. | Physical State |

| 1-Methyl-1H-pyrrole-2-carbaldehyde | C₆H₇NO | 109.13 | 1192-58-1 | Orange to red liquid[8] |

| Dimethylamine (40% in H₂O) | C₂H₇N | 45.08 | 124-40-3 | Aqueous solution |

| Sodium Cyanide | NaCN | 49.01 | 143-33-9 | White solid |

Detailed Step-by-Step Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrrole-2-carbaldehyde (5.45 g, 50 mmol).

-

Amine Addition: Add 30 mL of methanol as a solvent, and cool the flask to 0 °C in an ice-water bath. Slowly add a 40% aqueous solution of dimethylamine (6.2 mL, 55 mmol) dropwise over 10 minutes, ensuring the temperature remains below 5 °C. Stir the mixture for 20 minutes at 0 °C.

-

Cyanide Addition: In a separate beaker, dissolve sodium cyanide (2.7 g, 55 mmol) in 10 mL of cold water. CAUTION: NaCN is highly toxic. Handle with extreme care. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

-

Workup and Extraction: Quench the reaction by pouring the mixture into 50 mL of cold water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the pure this compound.

-

Cyanide Waste Disposal: All aqueous layers and any materials contaminated with cyanide must be treated with an excess of bleach (sodium hypochlorite solution) or a solution of ferrous sulfate to neutralize the cyanide before disposal according to institutional guidelines.

Experimental Workflow Diagram

Part 3: Process Validation and Product Characterization

Ensuring the successful formation of the target compound requires rigorous analytical validation.

Factors Influencing Yield and Purity

-

Temperature Control: Low temperatures (0-5 °C) during the addition of reagents are critical to control the exothermic nature of the reaction and minimize the formation of side products.

-

pH Management: The reaction proceeds optimally under neutral to slightly basic conditions. Strongly acidic conditions will protonate the cyanide, liberating highly toxic HCN gas, while strongly basic conditions can lead to competing reactions of the aldehyde.

-

Stoichiometry: A slight excess of the amine and cyanide source is often used to ensure complete conversion of the limiting aldehyde reactant.

Spectroscopic Characterization Data (Expected)

The identity and purity of the final product can be confirmed using standard spectroscopic techniques.

| Technique | Feature | Expected Signal |

| IR Spectroscopy | Nitrile (C≡N) stretch | Strong absorption band around 2230-2250 cm⁻¹ |

| ¹H NMR | Dimethylamino protons (-N(CH₃)₂) | A singlet integrating to 6H, typically around δ 2.2-2.4 ppm. |

| Pyrrole N-methyl protons (-NCH₃) | A singlet integrating to 3H, typically around δ 3.6-3.8 ppm. | |

| α-proton (-CH(CN)-) | A singlet integrating to 1H. | |

| Pyrrole ring protons | Three distinct signals in the aromatic region (δ 6.0-7.0 ppm). | |

| ¹³C NMR | Nitrile carbon (-C≡N) | Signal around δ 118-122 ppm. |

| α-carbon (-CH(CN)-) | Signal around δ 50-60 ppm. | |

| Mass Spectrometry | Molecular Ion (M+) | Expected m/z corresponding to the molecular formula C₉H₁₃N₃. |

Conclusion

The formation of this compound is a direct and efficient process rooted in the principles of the Strecker synthesis. The key to a successful synthesis lies in understanding the mechanism, particularly the formation of the crucial iminium ion intermediate from a secondary amine, and applying meticulous experimental control. Careful management of temperature and reagent stoichiometry, coupled with stringent safety protocols for handling cyanide, will reliably yield the desired α-aminonitrile. This compound serves as a valuable building block for further synthetic elaboration, offering a gateway to novel chemical entities for drug discovery and development.

References

-

Master Organic Chemistry. "Strecker Synthesis." Available at: [Link]

-

Organic Chemistry Portal. "α-Aminonitrile synthesis by cyanation." Available at: [Link]

-

NROChemistry. "Strecker Synthesis." Available at: [Link]

-

Wikipedia. "Strecker amino acid synthesis." Available at: [Link]

-

Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Available at: [Link]

-

Organic Chemistry Portal. "Strecker Synthesis." Available at: [Link]

-

Organic Chemistry Portal. "Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds." Available at: [Link]

-

MedSchoolCoach. "Strecker Synthesis of Amino Acids – MCAT Biochemistry." Available at: [Link]

-

Coconote. "Understanding Strecker Synthesis of Amino Acids." Available at: [Link]

-

MDPI. "Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles." Available at: [Link]

-

National Center for Biotechnology Information. "Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles." Available at: [Link]

-

PubChem. "1-Methyl-1H-pyrrole-2-carbaldehyde." Available at: [Link]

-

The Good Scents Company. "1-methyl-2-pyrrole carboxaldehyde." Available at: [Link]

-

NIST WebBook. "1H-Pyrrole-2-carboxaldehyde, 1-methyl-." Available at: [Link]

Sources

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. coconote.app [coconote.app]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. medschoolcoach.com [medschoolcoach.com]

- 8. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and molecular weight of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a comprehensive profile.

Compound Identification and Physicochemical Properties

This compound is a substituted pyrrole derivative. The structural representation and key identifiers are provided below.

| Property | Value | Source |

| CAS Number | 117068-07-2 | - |

| Molecular Formula | C₉H₁₃N₃ | - |

| Molecular Weight | 163.22 g/mol | - |

| Canonical SMILES | CN(C)C(C#N)C1=CC=CN1C | - |

| InChI Key | JVCIARZKPVHKKX-UHFFFAOYSA-N | - |

Note: The CAS number and molecular weight have been confirmed through chemical databases. Other properties are predicted based on the structure.

Proposed Synthesis Pathway: A Strecker Reaction Approach

While a specific patented synthesis for this compound is not publicly available, a highly probable and efficient route is the Strecker synthesis. This well-established, one-pot, three-component reaction is a cornerstone for the formation of α-aminonitriles.[1]

The proposed pathway involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde, dimethylamine, and a cyanide source, such as trimethylsilyl cyanide (TMSCN).

Sources

The Synthetic Chemist's Guide to Substituted Pyrrole Acetonitriles: A Technical Primer

<_ _>

Executive Summary

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2][3] Among its myriad derivatives, substituted pyrrole acetonitriles represent a particularly valuable class of intermediates, offering a versatile handle for further chemical transformations in the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the primary synthetic routes to this important class of molecules, with a focus on the underlying mechanistic principles and practical experimental considerations. We will delve into classical methodologies, such as the Paal-Knorr and Knorr syntheses, and explore modern advancements, including multicomponent reactions and transition-metal catalysis. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in drug discovery and development, offering both theoretical understanding and actionable protocols.

Introduction: The Significance of the Pyrrole Acetonitrile Moiety

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in drug design.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a key pharmacophore in a wide range of therapeutic agents. The introduction of an acetonitrile substituent (-CH₂CN) onto the pyrrole core provides a synthetically versatile functional group that can be readily transformed into a variety of other functionalities, including carboxylic acids, amines, and amides, thus enabling the rapid generation of diverse compound libraries for biological screening. For instance, 2-cyanopyrrole derivatives have been investigated as potential tyrosinase inhibitors.[4][5]

This guide will focus on the most reliable and scalable methods for the synthesis of substituted pyrrole acetonitriles, providing detailed protocols and mechanistic insights to empower chemists in their synthetic endeavors.

Foundational Synthetic Strategies: The Paal-Knorr and Knorr Syntheses

Two of the most venerable and widely employed methods for constructing the pyrrole ring are the Paal-Knorr and Knorr syntheses. While not directly yielding pyrrole acetonitriles in their classical forms, they provide the foundational pyrrole core upon which the acetonitrile group can be subsequently installed.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, first reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][7][8] This acid-catalyzed reaction proceeds via a dehydrative cyclization to furnish the corresponding substituted pyrrole.[6][7][9]

Mechanism: The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate.[7][10] Subsequent intramolecular attack of the nitrogen on the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrrole ring.[6][7][10] The cyclization of the hemiaminal is considered the rate-determining step.[10][11][12]

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: General Procedure for Paal-Knorr Synthesis

-

To a solution of the 1,4-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid), add the primary amine (1.1 equiv).

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, acetic acid).[9]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Catalysts for the Paal-Knorr Synthesis

| Catalyst | Conditions | Yield Range | Reference |

| Acetic Acid | Reflux | 60-95% | [13] |

| p-Toluenesulfonic acid | Reflux | Good to excellent | [9] |

| Montmorillonite KSF | Room Temperature | 69-96% | [9] |

| CATAPAL 200 (Alumina) | 60 °C, solvent-free | 68-97% | [9] |

| Silica-supported BiCl₃ | Room Temperature | 22-96% | [9] |

The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis, also developed in 1884, involves the condensation of an α-amino-ketone with a β-ketoester or other β-dicarbonyl compound.[14] This method is particularly useful for the synthesis of pyrroles with specific substitution patterns.

Mechanism: The reaction begins with the condensation of the α-amino-ketone and the β-dicarbonyl compound to form an enamine intermediate.[14] This is followed by an intramolecular cyclization and subsequent dehydration to yield the substituted pyrrole.[14]

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Modern Synthetic Approaches to Pyrrole Acetonitriles

While the classical methods provide a solid foundation, modern organic synthesis has seen the emergence of more direct and efficient routes to substituted pyrroles, including those bearing the acetonitrile functionality.

The van Leusen Pyrrole Synthesis: A Direct Route to Cyanopyrroles

The van Leusen reaction is a powerful [3+2] cycloaddition reaction between tosylmethyl isocyanide (TosMIC) and a Michael acceptor, such as an α,β-unsaturated nitrile, to directly afford substituted pyrroles.[15][16][17] This method is particularly valuable for the synthesis of 3-cyanopyrroles.

Mechanism: The reaction is initiated by the deprotonation of TosMIC by a base to form a nucleophilic anion.[18][19] This anion then undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to yield the pyrrole ring.[18]

Caption: Mechanism of the van Leusen Pyrrole Synthesis.

Experimental Protocol: Synthesis of 3-Aryl-1H-pyrroles via the van Leusen Reaction [15]

-

To a solution of the aryl-substituted alkene (1.0 equiv) in dimethyl sulfoxide (DMSO), add tosylmethyl isocyanide (TosMIC) (1.3 equiv).

-

Add sodium tert-butoxide (2.0 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at the appropriate temperature (25-50 °C) for the specified time (2-18 hours), monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Synthesis of 3-Aryl-1H-pyrroles using the van Leusen Reaction [15]

| Aryl Alkene | Temperature (°C) | Time (h) | Yield (%) |

| Styrene | 50 | 18 | 47 |

| 4-Vinyl pyridine | 25 | 2 | >65 |

| 2-Vinyl pyridine | 25 | 2 | >65 |

| 2-Vinyl pyrazine | 25 | 2 | >65 |

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules.[20] Several MCRs have been developed for the synthesis of highly substituted pyrroles.

One notable example involves a thiazolium-catalyzed sila-Stetter reaction to generate a 1,4-dicarbonyl compound in situ, which then undergoes a Paal-Knorr reaction with an amine to afford the desired pyrrole.[20][21]

Experimental Workflow: One-Pot Sila-Stetter/Paal-Knorr Synthesis of Pyrroles [20]

Caption: Workflow for the Multicomponent Synthesis of Pyrroles.

Synthesis of 2-Amino-3-cyanopyrroles

A facile procedure for the synthesis of 1-substituted 2-amino-3-cyanopyrroles involves the condensation of N-substituted aminoacetaldehyde dimethyl acetals with malononitrile in the presence of p-toluenesulfonic acid monohydrate.[22] Another strategy involves a copper-catalyzed reaction between terminal alkynes, sulfonyl azides, and phenacylmalononitriles.[23]

Experimental Protocol: Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles [22]

-

A mixture of the N-substituted aminoacetaldehyde dimethyl acetal (1.0 equiv), malononitrile (1.0 equiv), and p-toluenesulfonic acid monohydrate (0.1 equiv) in a suitable solvent is heated.

-

The reaction is monitored by TLC until the starting materials are consumed.

-

After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.

-

The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Applications in Drug Development

The pyrrole nucleus is a key component in a multitude of approved drugs and clinical candidates.[9][24] Substituted pyrrole acetonitriles serve as crucial intermediates in the synthesis of these biologically active molecules. For instance, pyrrole-based compounds have demonstrated selective cyclooxygenase-2 (COX-2) inhibitory activity, relevant for anti-inflammatory drugs, and antituberculosis activities.[24] The ability to readily synthesize and functionalize pyrrole acetonitriles is therefore of paramount importance in the drug discovery pipeline.

Conclusion and Future Perspectives

The synthesis of substituted pyrrole acetonitriles has evolved from classical, multi-step sequences to more elegant and efficient one-pot and multicomponent strategies. The Paal-Knorr and Knorr reactions remain valuable tools for constructing the core pyrrole ring, while modern methods like the van Leusen synthesis provide direct access to cyanopyrrole derivatives. The continued development of novel catalytic systems and reaction methodologies will undoubtedly lead to even more sustainable and versatile approaches for the synthesis of this important class of compounds, further empowering the discovery of new therapeutics.

References

-

Hernández-Vázquez, E., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6309. [Link]

-

Poole, J. L., et al. (2015). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry – A European Journal, 21(34), 12015-12020. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Romo, D., et al. (2009). Catalytic Multicomponent Synthesis of Highly Substituted Pyrroles Utilizing a One-Pot Sila-Stetter/Paal−Knorr Strategy. Organic Letters, 11(21), 4946-4949. [Link]

-

Moody, C. J., & Roff, G. J. (2006). One-Step Synthesis of 3-Aryl- and 3,4-Diaryl-(1H)-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC). Organic Letters, 8(15), 3267-3269. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2009). One-pot synthesis of substituted pyrroles with N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide and N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) as novel and reusable reagents. South African Journal of Chemistry, 62, 137-141. [Link]

-

Jing, X., et al. (2009). Organic Catalytic Multicomponent One-Pot Synthesis of Highly Substituted Pyrroles. Synthetic Communications, 39(21), 3849-3856. [Link]

-

Ammal, S. C., & Vargheese, A. A. (2013). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Modeling, 19(7), 2829-2841. [Link]

-

Li, J., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2658. [Link]

-

O'Brien, P., et al. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(12), 2865. [Link]

-

Li, J., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2658. [Link]

-

de Oliveira, C. S. A., et al. (2018). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molecules, 23(8), 2029. [Link]

-

International Journal of Pharmaceutical and Engineering Research. (2024). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. [Link]

-

Wang, X., et al. (2014). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry, 12(35), 6825-6828. [Link]

-

Mou, Y., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 896359. [Link]

-

Mou, Y., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 896359. [Link]

-

ResearchGate. (2022). Synthesis of pyrrole derivatives using stannylated TosMIC. [Link]

-

Organic Chemistry Portal. Van Leusen Reaction. [Link]

-

Li, J., et al. (2021). Recent Advances in Synthetic Methods for 2H-Pyrroles. Chinese Journal of Organic Chemistry, 41(1), 108-121. [Link]

-

Bolm, C., & Hernández, J. G. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(17), 11631-11639. [Link]

-

Wikipedia. Knorr pyrrole synthesis. [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Cogent Chemistry, 4(1), 1530775. [Link]

-

SciSpace. (2018). Recent Advances in the Synthesis of Pyrroles. [Link]

-

Gangjee, A., et al. (2004). Facile synthesis of 1-substituted 2-amino-3-cyanopyrroles: new synthetic precursors for 5,6-unsubstituted pyrrolo[2,3-d]pyrimidines. Organic Letters, 6(17), 2857-2859. [Link]

-

ResearchGate. Paal–Knorr pyrrole synthesis. [Link]

-

Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

-

ResearchGate. (2018). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). [Link]

-

Al-Zoubi, R. M., et al. (2018). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 23(6), 1265. [Link]

-

Organic Chemistry Portal. Synthesis of pyrroles. [Link]

-

Al-Zoubi, R. M., et al. (2018). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 23(1), 173. [Link]

-

The Journal of Organic Chemistry. Ahead of Print. [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4), 1-5. [Link]

-

Kumar, R., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(26), 15995-16027. [Link]

-

Iannazzo, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112773. [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 5. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rgmcet.edu.in [rgmcet.edu.in]

- 12. researchgate.net [researchgate.net]

- 13. ijprems.com [ijprems.com]

- 14. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Van Leusen Reaction [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Facile synthesis of 1-substituted 2-amino-3-cyanopyrroles: new synthetic precursors for 5,6-unsubstituted pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

Known biological activities of N-methyl-pyrrolidine derivatives

An In-Depth Technical Guide to the Biological Activities of N-Methyl-Pyrrolidine and its Derivatives

Foreword

The five-membered N-methyl-pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery. Its non-planar, saturated structure provides a three-dimensional framework that allows for precise spatial orientation of substituents, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] This guide moves beyond a simple cataloging of activities, instead delving into the mechanistic underpinnings and therapeutic rationale for N-methyl-pyrrolidine (NMP) and its derivatives. As application scientists, our goal is not just to present data, but to explain the causality behind experimental design and to provide robust, self-validating methodologies that can be implemented in a research setting. This document is structured to first explore the intrinsic bioactivities of the parent compound, NMP, and then to expand into the vast pharmacological landscape of its structurally diverse derivatives.

Part 1: The Intrinsic Bioactivity of N-Methyl-2-Pyrrolidone (NMP)

While widely recognized as a versatile aprotic solvent and pharmaceutical excipient, N-methyl-2-pyrrolidone (NMP) is far from inert.[2][3] Recent research has uncovered specific biological activities inherent to the NMP molecule itself, particularly in the realms of inflammation and antimicrobial action. Understanding these properties is crucial, not only for its potential therapeutic applications but also for contextualizing its role in drug formulations.

Anti-inflammatory Mechanisms: A Dual-Pronged Approach

NMP exerts potent anti-inflammatory effects by modulating key signaling pathways, primarily through the suppression of NF-κB and the activation of Krüppel-like factor 2 (KLF2).[2][4]

-

Suppression of NF-κB Signaling: In inflammatory states, such as those induced by lipopolysaccharides (LPS), the transcription factor NF-κB is a master regulator, driving the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2.[4] NMP has been shown to inhibit the LPS-induced production of these inflammatory mediators in macrophages in a dose-dependent manner. The mechanism is believed to be linked to NMP's activity as a bromodomain inhibitor, which epigenetically modulates gene expression.[4] By preventing the transcription of these key inflammatory genes, NMP effectively dampens the inflammatory cascade.

-

Activation of KLF2: NMP also upregulates the transcription factor KLF2, a critical regulator of endothelial homeostasis and an opponent of inflammation.[2] KLF2 activation leads to a reduction in the expression of adhesion molecules on endothelial cells. This NMP-induced, KLF2-dependent effect attenuates the adhesion of monocytes to inflamed endothelial tissue, a crucial step in the pathogenesis of vascular diseases like atherosclerosis.[2]

Figure 1: NMP's dual anti-inflammatory pathways.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol provides a robust method for quantifying the inhibitory effect of NMP on NF-κB activation. The causality is clear: if NMP inhibits NF-κB, the luminescence signal, which is dependent on NF-κB-driven transcription, will decrease.

-

Cell Culture & Transfection:

-

Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 5x10⁴ cells per well in a 96-well plate.

-

After 24 hours, transfect cells with a pNF-κB-Luc reporter plasmid (containing luciferase gene under the control of an NF-κB response element) using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium.

-

Pre-treat cells with varying concentrations of NMP (e.g., 0, 1, 5, 10 mM) for 2 hours. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

-

-

Inflammatory Challenge:

-

Stimulate the cells with 100 ng/mL of Lipopolysaccharide (LPS) for 6 hours to activate the NF-κB pathway. Maintain an unstimulated control group.

-

-

Lysis and Luminescence Reading:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Transfer 20 µL of the cell lysate to an opaque 96-well plate.

-

Add 100 µL of Luciferase Assay Reagent.

-

Immediately measure the luminescence using a plate luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla) or total protein concentration to account for variations in cell number and transfection efficiency.

-

Express results as a percentage of the LPS-stimulated control.

-

Antimicrobial Properties

NMP exhibits broad-spectrum antimicrobial activity in a dose-dependent manner.[5] This intrinsic property is particularly relevant when NMP is used in topical or injectable formulations where microbial contamination is a concern.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | Dose-dependent activity observed | [5] |

| Escherichia coli | Gram-negative Bacteria | Dose-dependent activity observed | [5] |

| Candida albicans | Fungus (Yeast) | Dose-dependent activity observed | [5][6] |

Table 1: Summary of NMP's Antimicrobial Spectrum.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum:

-

Culture the test microbe (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight at 37°C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5x10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of NMP in MHB. Concentrations may range from 60% w/w down to 0.5% w/w.

-

Include a positive control well (media + inoculum, no NMP) and a negative control well (media only).

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well (except the negative control).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of NMP that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

-

Part 2: The Pharmacological Diversity of N-Methyl-Pyrrolidine Derivatives

The N-methyl-pyrrolidine scaffold is a launchpad for creating a vast array of pharmacologically active molecules. By modifying the ring and its substituents, medicinal chemists can target a wide range of biological systems with high specificity.

Central Nervous System (CNS) Modulation

The scaffold's ability to cross the blood-brain barrier makes it particularly valuable for developing CNS-active agents.

In conditions like ischemic stroke, excessive sodium influx through voltage-gated sodium channels leads to neuronal damage. Selective blockade of these channels is a key neuroprotective strategy.[7] Researchers have developed novel N-methyl-pyrrolidine derivatives that act as potent sodium channel blockers. Structure-activity relationship (SAR) studies have been crucial in optimizing potency while minimizing off-target effects, such as blockade of the hERG potassium channel, which can lead to cardiac toxicity.[7]

| Compound ID | Na⁺ Channel IC₅₀ (µM) | hERG Channel % Inhibition @ 10 µM | Therapeutic Rationale | Reference |

| Lead (2) | >10 | N/A | Initial Hit | [7] |

| 5e | 0.045 | <10% | Potent & Selective Blocker | [7] |

Table 2: SAR Data for Pyrrolidine-based Sodium Channel Blockers.

Experimental Protocol: Patch-Clamp Electrophysiology

This technique provides direct, real-time measurement of ion channel activity, making it the definitive assay for confirming channel blockade.

-

Cell Preparation: Use a cell line stably expressing the target sodium channel (e.g., Nav1.7) such as HEK293 cells.

-

Electrode Placement: Using a micromanipulator, form a high-resistance seal (a "giga-seal") between a glass micropipette and the membrane of a single cell.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane patch under the pipette, allowing electrical access to the entire cell.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -100 mV). Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward sodium current.

-

Compound Application: Perfuse the test compound (e.g., derivative 5e ) onto the cell at various concentrations.

-

Data Acquisition: Record the sodium current before and after compound application. The reduction in current amplitude indicates channel blockade. Calculate the IC₅₀ from the concentration-response curve.

The N-methyl-pyrrolidine ring is a core component of synthetic cathinones like Methylenedioxypyrovalerone (MDPV), a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[8] It functions by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters and producing powerful stimulant effects.[8] Its potency far exceeds that of traditional stimulants like cocaine.

Figure 2: Mechanism of NDRI action by an MDPV-like derivative.

Enzyme Inhibition

The rigid, defined stereochemistry of pyrrolidine derivatives makes them excellent candidates for fitting into the active sites of enzymes.

DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin release. Inhibiting DPP-4 prolongs the action of incretins, making it an effective strategy for managing type 2 diabetes. Novel pyrrolidine-2-carbonitrile derivatives have been synthesized as highly potent and selective DPP-4 inhibitors.[9] High selectivity against related enzymes like DPP-8 and DPP-9 is critical to avoid off-target side effects.

| Compound ID | DPP-4 IC₅₀ (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| 17a | 0.017 | 1324-fold | 1164-fold | [9] |

Table 3: Potency and Selectivity of a Lead DPP-4 Inhibitor.

Experimental Protocol: In Vitro Fluorogenic DPP-4 Assay

This is a high-throughput, reliable method for screening and characterizing DPP-4 inhibitors.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).

-

Reconstitute recombinant human DPP-4 enzyme.

-

Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin).

-

Serially dilute the test pyrrolidine derivatives in the assay buffer.

-

-

Assay Procedure:

-

In a black 96-well plate, add the test compound dilutions.

-

Add the DPP-4 enzyme to each well (except for a no-enzyme control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes using a plate reader. The rate of increase in fluorescence is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Antimicrobial and Anticancer Derivatives

The pyrrolidine scaffold is a recurring motif in the development of novel agents to combat infectious diseases and cancer.[10][11]

With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents.[11] Pyrrolidine derivatives, such as N-benzoylthioureas, have shown promising activity against challenging pathogens, including Acinetobacter baumannii.[12] The development process involves screening libraries of these compounds to identify those with potent and broad-spectrum activity.

Figure 3: Workflow for antibacterial screening of pyrrolidine derivatives.

Spiro-pyrrolidine derivatives, which feature a carbon atom common to two rings, represent a class of compounds with significant antiproliferative activity against various cancer cell lines.[10] The rigid, complex 3D structure of these molecules allows for unique interactions with biological targets. In some cases, the mechanism of action has been linked to the inhibition of enzymes critical for cancer cell survival, such as thioredoxin reductase.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-